(1-oxo-1lambda6-thiomorpholin-1-ylidene)urea hydrochloride
Description
(1-oxo-1lambda6-thiomorpholin-1-ylidene)urea hydrochloride is a chemical compound with the molecular formula C5H11N3O2S.ClH and a molecular weight of 213.69 g/mol It is known for its unique structure, which includes a thiomorpholine ring and a urea moiety
Properties
CAS No. |
2567498-57-9 |
|---|---|
Molecular Formula |
C5H12ClN3O2S |
Molecular Weight |
213.7 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (1-oxo-1lambda6-thiomorpholin-1-ylidene)urea hydrochloride typically involves the reaction of thiomorpholine with urea under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(1-oxo-1lambda6-thiomorpholin-1-ylidene)urea hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiomorpholine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-oxo-1lambda6-thiomorpholin-1-ylidene)urea hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-oxo-1lambda6-thiomorpholin-1-ylidene)urea hydrochloride involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and urea moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
(1-oxo-1lambda6-thiomorpholin-1-ylidene)urea hydrochloride can be compared with other similar compounds, such as:
Thiomorpholine derivatives: These compounds share the thiomorpholine ring structure and exhibit similar chemical properties.
Urea derivatives: Compounds with urea moieties have comparable reactivity and applications.
Thiazolidines: These five-membered heterocyclic compounds contain sulfur and nitrogen atoms and are known for their diverse biological activities.
The uniqueness of (1-oxo-1lambda6-thiomorpholin-1-ylidene)urea hydrochloride lies in its combined thiomorpholine and urea structure, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
